(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
CAS No.:
Cat. No.: VC16395915
Molecular Formula: C25H17BrO6
Molecular Weight: 493.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17BrO6 |
|---|---|
| Molecular Weight | 493.3 g/mol |
| IUPAC Name | [(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
| Standard InChI | InChI=1S/C25H17BrO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10- |
| Standard InChI Key | ZWPBYAUREDVKRB-YVNNLAQVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the benzofuran derivative family, characterized by a fused benzodioxin-benzofuran core. Its IUPAC name, [(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate, reflects its stereospecific Z-configuration at the methylidene group and substitution patterns . The molecular formula is C25H17BrO6, with a molar mass of 493.3 g/mol . Key structural features include:
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A brominated 1,3-benzodioxin moiety at position 8.
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A 3-oxo-2,3-dihydro-1-benzofuran scaffold.
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A 4-methylbenzoate ester at position 6 of the benzofuran ring.
The SMILES notation (CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3) and InChIKey (ZWPBYAUREDVKRB-YVNNLAQVSA-N) provide unambiguous identifiers for its stereochemistry and functional group arrangement .
Physicochemical Characteristics
The compound’s physicochemical profile is critical for its bioavailability and interaction with biological targets. Key properties include:
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LogP: Estimated at 4.2 (PubChem computed data), indicating moderate lipophilicity.
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Hydrogen Bond Donors/Acceptors: 0 donors and 6 acceptors, suggesting limited polar interactions.
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Rotatable Bonds: 8, reflecting conformational flexibility.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous benzofuran derivatives are typically synthesized via multi-step organic reactions. For example, related KCNT1 blockers described in pharmacological studies involve:
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Reductive Amination: For introducing alkylamine side chains .
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Esterification: For incorporating benzoate moieties, as seen in the 4-methylbenzoate group .
A plausible route for this compound could involve:
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Bromination of a precursor benzodioxin intermediate.
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Condensation with a 3-oxo-2,3-dihydrobenzofuran derivative under acidic conditions.
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Esterification with 4-methylbenzoyl chloride.
Analytical Characterization
The compound’s structural validation would rely on:
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 5.2 ppm (methine proton of the Z-methylidene), and δ 2.4 ppm (methyl group of the benzoate).
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¹³C NMR: Signals at δ 165–170 ppm (carbonyl carbons) and δ 110–120 ppm (brominated aromatic carbons).
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Mass Spectrometry: A molecular ion peak at m/z 493.3 (M+H)+ with isotopic patterns consistent with bromine .
Molecular Interactions and Docking Studies
Binding Mode Predictions
Homology modeling and molecular dynamics simulations of similar compounds suggest that the benzofuran core interacts with KCNT1’s S6 helix and p-loop domain . Key interactions include:
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π–π Stacking: Between the benzodioxin ring and phenylalanine residues (e.g., F312).
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Hydrogen Bonding: The 3-oxo group forms H-bonds with serine or threonine residues in the channel’s pore region.
Conformational Flexibility
The Z-configuration of the methylidene group allows optimal positioning within the S6/S5/p-helix pocket, a feature critical for blocking ion permeation . Rotatable bonds in the ester linkage may enable adaptive binding to conformational changes in the channel.
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